molecular formula C18H20N2O5 B5494624 N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5494624
M. Wt: 344.4 g/mol
InChI Key: NMFATOHDIQCLCS-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide is a synthetic benzamide derivative intended for research and development use in laboratory settings. As a structurally complex small molecule, it is of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. This compound shares a core structural motif with other documented bioactive molecules, including 4,5-dimethoxy-2-nitrobenzamide derivatives that have been investigated as potential multi-target agents for neurodegenerative conditions . Such compounds are explored for their ability to target synergistic pharmacologies, such as mitigating oxidative stress and enhancing cholinergic signaling, which are key therapeutic strategies in disease models like Alzheimer's . The molecular structure incorporates a nitrobenzamide scaffold, a feature present in compounds with documented patent activity for neurodegenerative disorders . The specific substitution pattern with dimethoxy and N-benzyl-N-ethyl groups is designed to influence the compound's bioavailability, binding affinity, and metabolic stability. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacological tool to study neuroprotective pathways in vitro. Handling should adhere to strict safety protocols for research chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-19(12-13-8-6-5-7-9-13)18(21)14-10-16(24-2)17(25-3)11-15(14)20(22)23/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFATOHDIQCLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections for the N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide Skeleton

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A primary disconnection of the target molecule, this compound, is at the amide bond. This bond can be retrosynthetically cleaved to yield two key precursors: 4,5-dimethoxy-2-nitrobenzoic acid and N-benzylethylamine. This disconnection is strategically sound as the formation of an amide bond from a carboxylic acid and an amine is a well-established and reliable transformation in organic synthesis.

Identification of Key Precursors for 4,5-Dimethoxy-2-nitrobenzoic Acid Moiety

The precursor, 4,5-dimethoxy-2-nitrobenzoic acid, can be further simplified through retrosynthesis. The nitro group suggests a nitration reaction of a dimethoxybenzoic acid derivative. A logical precursor is 3,4-dimethoxybenzoic acid, also known as veratric acid, which is a commercially available starting material. The nitration of veratric acid would introduce the nitro group at the 2-position, ortho to one of the methoxy (B1213986) groups and meta to the other, to yield 4,5-dimethoxy-2-nitrobenzoic acid. nih.govacs.org

Alternatively, 4,5-dimethoxy-2-nitrobenzoic acid can be synthesized from 3,4-dimethoxybenzaldehyde. This process involves the nitration of the aldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid. chemrxiv.org

Approaches for N-Alkylation and Amide Bond Formation

The formation of the this compound involves the creation of an amide bond between the carboxylic acid moiety and the secondary amine, N-benzylethylamine. There are two main retrosynthetic strategies for this connection:

Direct Amidation: This is the most direct approach, involving the coupling of 4,5-dimethoxy-2-nitrobenzoic acid with N-benzylethylamine.

Sequential N-Alkylation and Amidation: This approach involves the formation of a simpler amide first, followed by N-alkylation. For instance, one could first synthesize N-ethyl-4,5-dimethoxy-2-nitrobenzamide and then introduce the benzyl (B1604629) group via N-alkylation. Alternatively, N-benzyl-4,5-dimethoxy-2-nitrobenzamide could be synthesized first, followed by N-ethylation. However, direct amidation with the readily available N-benzylethylamine is generally more efficient.

Detailed Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation.

Conventional Amidation Protocols (e.g., Utilizing Coupling Reagents, Acid Chlorides)

Conventional methods for forming amide bonds are widely used and reliable. These typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Using Coupling Reagents: A common and mild method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily reacts with the amine. A variety of coupling reagents are available, each with its own advantages.

Coupling ReagentAdditive (Optional)General Conditions
Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (NHS)Aprotic solvent (e.g., DCM, DMF), room temperature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Aprotic solvent (e.g., DMF, DCM), room temperature
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Hünig's base (DIPEA)Aprotic solvent (e.g., DMF), room temperature
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Hünig's base (DIPEA)Aprotic solvent (e.g., DMF), room temperature

In a typical procedure, 4,5-dimethoxy-2-nitrobenzoic acid would be dissolved in a suitable aprotic solvent, followed by the addition of the coupling reagent and, if necessary, an additive. After a short activation period, N-benzylethylamine is added to the mixture, which is then stirred at room temperature until the reaction is complete.

Using Acid Chlorides: Another robust method for amide synthesis is the conversion of the carboxylic acid to its corresponding acid chloride, which is a highly reactive acylating agent. 4,5-dimethoxy-2-nitrobenzoic acid can be converted to 4,5-dimethoxy-2-nitrobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com

The resulting acid chloride is then reacted with N-benzylethylamine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. chemguide.co.ukfishersci.it This reaction is usually fast and efficient.

Modern Amide Bond Forming Reactions (e.g., Catalytic, Mechanochemical Approaches)

In recent years, more efficient and environmentally friendly methods for amide bond formation have been developed.

Catalytic Amidation: Catalytic methods for direct amidation of carboxylic acids with amines are gaining prominence as they avoid the use of stoichiometric activating agents, thus reducing waste. Various catalysts have been developed for this transformation, including those based on boron and titanium. For example, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. rsc.org

Mechanochemical Approaches: Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.gov Mechanochemical amidation can be achieved using coupling reagents in the absence of bulk solvents, leading to faster reaction times, easier purification, and reduced environmental impact. acs.orgchemrxiv.org For instance, uronium-based coupling reagents have been successfully employed for mechanochemical amide synthesis. acs.orgchemrxiv.org

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Atom Economy: Catalytic direct amidation methods exhibit higher atom economy compared to conventional methods that use stoichiometric coupling reagents, as fewer atoms from the reagents are incorporated into the final product.

Use of Safer Solvents: The use of hazardous solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) is common in traditional amide synthesis. Green chemistry encourages the use of safer, bio-based solvents like Cyrene™. hud.ac.uk

Energy Efficiency: Mechanochemical synthesis often requires less energy input compared to conventional heating methods. nih.gov

Waste Prevention: Catalytic and mechanochemical approaches generate less waste compared to methods that require stoichiometric activating agents and large volumes of solvents. ucl.ac.uk The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also significantly reduce waste.

By incorporating these green chemistry principles, the synthesis of this compound and other benzamides can be made more sustainable and environmentally friendly. researchgate.netchemmethod.com

Optimization of Reaction Conditions and Isolation Techniques for Enhanced Yield and Purity

The efficient synthesis of this compound hinges on the careful selection of coupling reagents, solvents, and temperature, followed by robust purification methods. The electron-withdrawing nature of the nitro group on the 4,5-dimethoxy-2-nitrobenzoic acid precursor can decrease its reactivity, while the steric bulk of the N-benzyl-N-ethylamine can hinder the approach to the activated carboxylic acid derivative.

The reaction temperature is another crucial parameter that requires careful optimization. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition of thermally sensitive reagents. Microwave-assisted synthesis has emerged as a powerful tool, often allowing for rapid and efficient amide bond formation at elevated temperatures with reduced reaction times. rsc.org

Below is a hypothetical data table illustrating the effect of solvent and temperature on the yield of this compound, based on common findings in related amide coupling reactions.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DCM252445
2DCM40 (reflux)1260
3DMF252455
4DMF80875
5Acetonitrile (B52724)80 (reflux)1270
6DCM80 (microwave)0.585

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures. For nitroaromatic compounds, reversed-phase HPLC is commonly used. epa.govseparationmethods.com A gradient elution method, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the desired product from unreacted starting materials and byproducts. mtc-usa.com

A typical gradient elution profile for the purification of a nitroaromatic compound might involve a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. mtc-usa.comtandfonline.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute compounds with increasing hydrophobicity.

Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)Flow Rate (mL/min)
025751.0
1065351.0
1125751.0
1525751.0

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific compound this compound is not publicly available. Publications containing the necessary Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) data required to fulfill the detailed outline are not accessible.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested. Constructing such an article would require access to primary research data that has not been published or made available in public repositories.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide, MS/MS analysis provides critical insights into its gas-phase ion chemistry and helps to confirm its molecular structure through characteristic fragmentation patterns.

The fragmentation of this compound is expected to proceed through several key pathways, dictated by the presence of the benzyl (B1604629) group, the ethyl-amide linkage, and the substituted nitrobenzoyl ring. Based on established fragmentation mechanisms for related compounds such as benzylamines and benzamides, a plausible fragmentation scheme can be proposed. nih.govresearchgate.net

A primary fragmentation event involves the cleavage of the benzylic C-N bond, which is common for N-benzyl compounds. nih.gov This process leads to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway is the cleavage of the amide C-N bond, which can result in the formation of a 4,5-dimethoxy-2-nitrobenzoyl cation. Further fragmentation of this ion could involve the loss of the nitro group (NO₂) or carbon monoxide (CO). The ethyl group can also be lost as a neutral radical.

The proposed major fragmentation pathways are summarized in the table below.

Precursor Ion (m/z)Proposed Fragment IonFragment Structurem/z of FragmentNeutral Loss
359.16[M+H]⁺C₁₈H₂₁N₂O₅⁺359.16-
359.16Tropylium ionC₇H₇⁺91.05C₁₁H₁₄N₂O₅
359.164,5-dimethoxy-2-nitrobenzoyl cationC₉H₈NO₅⁺210.04C₉H₁₃N
359.16[M+H - C₂H₅]⁺C₁₆H₁₆N₂O₅⁺330.10C₂H₅
210.04[C₉H₈NO₅ - NO₂]⁺C₉H₈O₃⁺164.05NO₂

These fragmentation pathways provide a characteristic "fingerprint" for the identification and structural confirmation of this compound in complex matrices.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophore Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule, which are determined by its chromophores. The primary chromophore in this compound is the 4,5-dimethoxy-2-nitrobenzyl moiety.

The UV-Vis absorption spectrum of compounds containing the 4,5-dimethoxy-2-nitrobenzyl group is characterized by a strong absorption band in the UVA range. nih.govresearchgate.net This absorption corresponds to π-π* electronic transitions within the aromatic system, which is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group. Studies on similar 4,5-dimethoxy-2-nitrobenzyl compounds show a characteristic absorption maximum (λmax) around 340-350 nm. researchgate.net Upon irradiation with UV light, this chromophore is known to undergo photocleavage, leading to the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde product, which exhibits a new absorption band at a longer wavelength, typically around 400 nm. researchgate.net

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Generally, aromatic compounds with nitro groups are known to exhibit very weak fluorescence or are non-fluorescent. The nitro group is a strong electron-withdrawing group and often acts as a fluorescence quencher by promoting non-radiative decay pathways such as intersystem crossing. karazin.ua While some specific nitro-substituted heterocyclic compounds have been found to be fluorescent, it is expected that this compound will display minimal to no fluorescence emission due to the presence of the nitro group. karazin.ua

Spectroscopic ParameterExpected Value/ObservationRationale
UV-Vis Absorption (λmax)~340-350 nmπ-π* transition in the 4,5-dimethoxy-2-nitrobenzyl chromophore. nih.govresearchgate.net
Molar Absorptivity (ε)HighCharacteristic of extended aromatic systems with strong chromophores.
Fluorescence EmissionNegligibleQuenching effect of the nitro group. karazin.ua

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Investigation of Phase Transitions and Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A typical DSC thermogram for a stable organic compound shows an endothermic peak corresponding to its melting point. For this compound, an endothermic event corresponding to melting would be expected. Following melting, nitroaromatic compounds can exhibit a strong exothermic event, indicating thermal decomposition. unibuc.rotamu.edu The onset temperature of this exotherm is a critical indicator of the compound's thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve provides information about decomposition temperatures and the mass of volatile products released. For this compound, the TGA would be expected to show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to the decomposition of the molecule. The decomposition of nitroaromatic compounds can be rapid and energetic. tamu.edu

Thermal Analysis ParameterExpected ObservationSignificance
DSC Melting Point (Tm)Endothermic PeakCharacterizes the solid-to-liquid phase transition.
DSC Decomposition (Td)Exothermic Peak (Onset)Indicates the beginning of thermal decomposition and provides a measure of thermal stability. unibuc.ro
TGA Mass LossStepwise or single sharp mass lossCorresponds to the volatilization of decomposition products.
Residual Mass (TGA)Low to negligibleIndicates complete or near-complete decomposition.

The combination of DSC and TGA provides a comprehensive profile of the thermal behavior of this compound, which is essential for understanding its stability under various temperature conditions.

Structural Elucidation of N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide Through X Ray Crystallography

Single Crystal Growth Techniques for N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide

The foundation of a successful X-ray crystallographic analysis lies in the cultivation of high-quality single crystals. For organic compounds like this compound, several techniques can be employed to achieve crystals of suitable size and perfection for diffraction experiments. The choice of method is often empirical and depends on the compound's solubility, stability, and melting point.

Commonly utilized methods for growing single crystals of benzamide (B126) derivatives include:

Slow Evaporation: This is the most straightforward and widely used technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture at a constant temperature. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. The choice of solvent is critical; it should have moderate volatility and the compound should exhibit good solubility at the chosen temperature.

Slow Cooling: In this method, a saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization. The rate of cooling is a crucial parameter that influences the size and quality of the crystals. A slower cooling rate generally yields larger and more well-defined crystals.

Vapor Diffusion: This technique involves two chambers. One chamber contains a concentrated solution of the compound, and the other contains a precipitant solvent in which the compound is poorly soluble but which is miscible with the solvent of the solution. The vapor of the precipitant solvent slowly diffuses into the chamber containing the compound's solution, reducing its solubility and promoting crystal growth.

Melt Crystallization: For thermally stable compounds, crystals can be grown directly from the melt. acs.org The compound is heated above its melting point and then slowly cooled. This method can sometimes lead to the formation of different polymorphic forms of the compound. acs.org

The selection of an appropriate solvent system is a critical step in the crystallization process. A range of solvents with varying polarities would typically be screened to find the optimal conditions for this compound.

Table 1: Illustrative Solvent Systems for Crystallization Screening

Solvent/Solvent SystemPolarity IndexRationale
Dichloromethane (B109758)/Hexane3.1 / 0.1Good for moderately polar compounds, slow evaporation of hexane.
Ethyl Acetate4.4A versatile solvent for a wide range of organic molecules.
Methanol/Water5.1 / 10.2Can be effective for compounds with hydrogen bonding capabilities.
Toluene2.4A non-polar solvent that can be useful for slow cooling experiments.

Note: This table is for illustrative purposes, as specific experimental data for this compound is not available.

X-ray Diffraction Data Collection and Refinement Strategies for Solid-State Structure Determination

Once suitable single crystals of this compound are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure. nih.gov This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. nih.gov

The data collection is typically performed on a diffractometer equipped with a sensitive detector. mdpi.com Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (often performed at low temperatures like 100 K to minimize thermal vibrations), and the range of diffraction angles measured.

After data collection, the raw diffraction data is processed, which includes integration of reflection intensities and corrections for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is subsequently refined using least-squares methods to best fit the experimental data. iucr.org The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4
Calculated density (g/cm³)1.254
Radiation typeMo Kα
Temperature (K)100
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Note: This data is hypothetical and serves as an example of typical crystallographic parameters for an organic molecule of this size.

Analysis of Solid-State Molecular Conformation and Geometrical Parameters

The refined crystal structure provides a wealth of information about the molecular conformation and geometry of this compound in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles.

The conformation of the molecule is defined by the spatial arrangement of its atoms. Key conformational features to analyze in this compound would include:

The planarity of the benzamide and nitro-substituted phenyl rings.

The relative orientation of the benzyl (B1604629) and ethyl groups with respect to the amide plane.

The torsion angles defining the orientation of the methoxy (B1213986) groups.

Deviations from ideal geometries can provide insights into steric hindrance and electronic effects within the molecule.

Table 3: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C(amide)-N1.345
C(amide)=O1.238
C(aromatic)-N(nitro)1.472
O-N-O (nitro)124.5
C(aromatic)-C(amide)-N118.2
C(benzyl)-N-C(ethyl)119.8

Note: These values are representative and not based on experimental data for the specific compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are not isolated but are arranged in a regular, repeating pattern held together by various intermolecular interactions. The nature and strength of these interactions determine the crystal packing and influence the physical properties of the compound.

Potential intermolecular interactions in the crystal structure of this compound include:

Hydrogen Bonding: Although the molecule lacks traditional strong hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds involving the carbonyl oxygen, nitro group oxygens, or methoxy group oxygens as acceptors are likely to be present and play a significant role in the crystal packing.

π-π Stacking: The presence of two aromatic rings (the dimethoxy-nitro-substituted ring and the benzyl ring) allows for potential π-π stacking interactions. These interactions can be either face-to-face or offset and contribute to the stabilization of the crystal lattice.

The analysis of these interactions reveals the crystal packing motifs, which are the characteristic ways in which molecules assemble in the crystal. Common motifs include chains, layers, or more complex three-dimensional networks.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions where the electron density of a given molecule dominates.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. This plot shows the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of contact (e.g., H···H, C···H, O···H) can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.2
O···H28.5
C···H15.8
N···H3.1
C···C2.5
Other4.9

Note: This table presents a hypothetical distribution of intermolecular contacts for a molecule with the elemental composition of this compound.

Computational and Theoretical Investigations of N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure, Energetics, and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), offer a balance between computational cost and accuracy for a molecule of this size. nih.gov These calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4,5-dimethoxy-substituted benzamide (B126) ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring. unpatti.ac.iduwosh.edu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. sciencepub.net

Table 1: Predicted Frontier Molecular Orbital Properties (DFT/B3LYP)
ParameterPredicted Value (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy-2.50Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.35Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgdeeporigin.com For this compound, the MESP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the nitro and carbonyl groups. These sites are susceptible to electrophilic attack. wolfram.com Conversely, regions of positive potential (colored blue) are expected near the hydrogen atoms, particularly those on the benzyl (B1604629) and ethyl groups. researchgate.netresearchgate.net The aromatic ring itself will display a complex potential surface due to the competing effects of the substituents. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. By calculating the vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. This would show characteristic peaks for the C=O stretch of the amide, the asymmetric and symmetric stretches of the NO2 group, the C-O stretches of the methoxy (B1213986) groups, and the various C-H and C-C vibrations of the aromatic rings.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). beilstein-journals.orgnih.gov Theoretical predictions can aid in the assignment of complex spectra by correlating calculated shifts with experimental values. For instance, the aromatic protons would show distinct shifts due to the anisotropic effects of the substituents. The protons of the N-benzyl and N-ethyl groups would also have characteristic chemical shifts, which can be influenced by the molecule's conformation. liverpool.ac.uk

Table 2: Predicted Spectroscopic Data from First Principles
Spectroscopic ParameterPredicted ValueFunctional Group
IR: C=O Stretch (cm⁻¹)~1650Amide carbonyl
IR: NO₂ Asymmetric Stretch (cm⁻¹)~1530Nitro group
IR: NO₂ Symmetric Stretch (cm⁻¹)~1350Nitro group
¹H NMR: Aromatic H (ppm)7.0 - 8.2Benzamide ring protons
¹³C NMR: C=O (ppm)~168Amide carbonyl

The flexibility of this compound arises from the rotation around several single bonds, notably the amide C-N bond and the bonds connecting the benzyl and ethyl groups to the nitrogen. researchgate.net Tertiary amides like this one can exist as cis and trans isomers due to the significant rotational barrier of the amide bond, a phenomenon that can be studied computationally. scielo.brresearchgate.net

By performing a potential energy surface (PES) scan, where key dihedral angles are systematically varied, computational methods can identify the most stable conformers (local minima on the energy landscape) and the transition states that connect them. researchgate.net This analysis reveals the relative energies of different spatial arrangements and the energy barriers to their interconversion. For this molecule, steric hindrance between the bulky benzyl and ethyl groups, as well as their interaction with the substituted benzamide ring, will play a major role in determining the preferred conformation. tandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior, Conformational Transitions, and Solvent Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. rsc.org MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

An MD simulation of this compound, typically performed in a simulated solvent box (e.g., water or DMSO), would illustrate the conformational transitions between different low-energy states identified through conformational analysis. nih.govmdpi.com These simulations can quantify the flexibility of the benzyl and ethyl side chains and the timescale of rotational isomerism around the amide bond.

Furthermore, MD is crucial for understanding how the molecule interacts with its environment. The simulations can reveal the structure of the solvent shell around the molecule, identifying specific interactions like hydrogen bonding between solvent molecules and the oxygen atoms of the nitro and carbonyl groups. researchgate.net This information is vital for understanding solubility and how the solvent might influence the molecule's conformational preferences and reactivity.

Theoretical Studies of Reaction Mechanisms involving this compound

Computational methods are essential for exploring the potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and selectivity of various reactions.

The benzamide ring is highly substituted, and the directing effects of these substituents will govern the outcome of any aromatic substitution reactions.

For nucleophilic aromatic substitution (SₙAr) , the strong electron-withdrawing nitro group makes the ring susceptible to attack by nucleophiles. researchgate.net SₙAr reactions are favored when a good leaving group is present at a position ortho or para to the nitro group. nih.govnih.gov While this molecule does not have a typical leaving group like a halogen, theoretical studies could model the potential for substitution of one of the methoxy groups under harsh conditions. Calculations would focus on the stability of the Meisenheimer complex intermediate that would form upon nucleophilic attack, predicting the activation energy for the reaction. figshare.com The ortho-nitro group would strongly stabilize the negative charge in such an intermediate, making the C5-methoxy group a plausible target for substitution. researchgate.net

Transformations of the Nitro and Dimethoxy Groups

The chemical reactivity of this compound is largely dictated by the functional groups attached to the aromatic ring, namely the nitro group and the two methoxy groups. These groups can undergo various transformations, providing pathways to a range of derivatives. The presence of the tertiary amide group also influences the reactivity, particularly in directing ortho-metalation reactions.

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably through reduction. The reduction of nitroarenes is a fundamental reaction in organic synthesis, often yielding anilines which are valuable intermediates. psu.edu

A primary transformation is the complete reduction of the nitro group to an amine. This can be achieved through several methods that offer high chemoselectivity, preserving the amide and ether functionalities. Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. psu.edu Other reliable methods include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or metal-free systems. For instance, trichlorosilane (B8805176) in the presence of a tertiary amine is a mild, metal-free option for reducing nitro groups while tolerating many other functional groups. rsc.orgorganic-chemistry.org The resulting product from the reduction of the parent compound would be N-benzyl-N-ethyl-2-amino-4,5-dimethoxybenzamide.

Partial reduction of the nitro group can also be achieved, leading to intermediate oxidation states such as nitroso or hydroxylamine (B1172632) compounds. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield N-arylhydroxylamines.

Beyond reduction, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), although this typically requires more stringent conditions or additional activating groups.

Transformations of the Dimethoxy Groups

The two methoxy groups on the benzamide ring are generally stable but can be cleaved to form the corresponding phenols (hydroxyl groups). This ether cleavage is a common transformation for aryl methyl ethers. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). Other reagents like hydrobromic acid (HBr) can also be employed, though they may require harsher conditions. Cleavage of the methoxy groups on this compound would yield N-benzyl-N-ethyl-4,5-dihydroxy-2-nitrobenzamide.

Another significant transformation is hydrodemethoxylation, which involves the removal of a methoxy group to replace it with a hydrogen atom. Research has shown that ruthenium-catalyzed hydrodemethoxylation is effective for ortho-methoxy-benzamides. nih.gov In this reaction, the amide group acts as a directing group, facilitating the selective C-OMe bond activation and subsequent reduction. nih.gov This process typically uses a catalyst like RuH₂(CO)(PPh₃)₃ with a reducing agent such as triethylsilane (Et₃SiH). nih.gov This directed reaction could potentially allow for the selective removal of the methoxy group at the 5-position, given the directing influence of the adjacent amide.

The following table summarizes potential transformations for the functional groups of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Non-Biological Material or Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov Unlike QSAR (Quantitative Structure-Activity Relationship), which focuses on biological activities, QSPR is concerned with non-biological properties such as melting point, boiling point, solubility, thermal stability, and chromatographic retention times. nih.govnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally determined properties.

For a molecule like this compound, QSPR models can offer predictive insights into its material and chemical characteristics without the need for extensive experimental measurements. The development of a robust QSPR model involves calculating a wide array of molecular descriptors that encode different aspects of the molecular structure.

Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, relevant descriptors can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including properties like molecular weight, atom counts, and bond counts.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule. Examples include molecular connectivity indices (e.g., Chi indices) and Kier's shape indices, which have been successfully used in modeling substituted benzamides. nih.gov

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic structure of the molecule. researchgate.netnih.gov Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electrophilicity index, and partial atomic charges. researchgate.netnih.govucsb.edu For nitroaromatic compounds, descriptors like the energy of the LUMO (ELUMO) are often crucial in models predicting properties related to reactivity and stability. nih.gov

Model Development and Application

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSPR model. nih.gov The goal is to find a statistically significant equation that can accurately predict a specific property. For instance, a QSPR study on nitroaromatic compounds successfully developed a model to predict thermal stability (measured as heat of decomposition) using a combination of constitutional, topological, and quantum-chemical descriptors. nih.gov

For this compound, a QSPR model could predict its solubility in various solvents by correlating descriptors related to polarity (e.g., dipole moment, polar surface area) and size (e.g., molecular volume). Similarly, its retention behavior in chromatography could be modeled using descriptors that capture intermolecular interactions. The predictive power of such models is essential for applications in materials science, chemical engineering, and environmental science, allowing for the screening of virtual compounds and the optimization of properties for specific applications.

The table below outlines the types of descriptors and their potential application in QSPR models for predicting non-biological properties.

Chemical Reactivity and Transformational Chemistry of N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide

Nitro Group Transformations: Reduction, Denitration, and Rearrangement Reactions

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to undergo a wide array of transformations.

Reduction: The reduction of the aromatic nitro group is a fundamental transformation and one of the most common routes for the synthesis of anilines. wikipedia.org This conversion can be achieved using a variety of reducing agents, and the reaction conditions can be tuned to yield different products, such as hydroxylamines or the fully reduced amine. The reduction of the nitro group in N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide proceeds through a six-electron process to form the corresponding 2-aminobenzamide (B116534) derivative. nih.gov

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Catalytic hydrogenation is generally clean and high-yielding. However, care must be taken as the N-benzyl group can also be susceptible to hydrogenolysis under certain conditions.

Metal-Acid Systems: Classic examples include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. commonorganicchemistry.comyoutube.com These reactions are robust and effective for a wide range of nitroarenes. For instance, tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be used for the selective reduction of aromatic nitro groups while preserving amide functionality. researchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be employed, particularly for selective reductions when multiple nitro groups are present in a molecule. commonorganicchemistry.com

The initial reduction product can also be the N-hydroxylamine derivative, which can be isolated under controlled conditions using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction and Their Primary Products
Reagent/SystemPrimary ProductTypical ConditionsReference
H₂, Pd/CAmineH₂ atmosphere, solvent (e.g., Ethanol, Ethyl Acetate) commonorganicchemistry.com
Fe, HCl/AcOHAmineAcidic medium, often heated commonorganicchemistry.com
SnCl₂·2H₂OAmineSolvent (e.g., Ethanol, Ethyl Acetate), often heated commonorganicchemistry.com
Zn, NH₄ClHydroxylamine (B1172632)Aqueous medium, room temperature wikipedia.org
Na₂S₂O₄AmineAqueous/alcoholic solution wikipedia.org

Denitration: Denitration, the complete removal of the nitro group from the aromatic ring, is a less common but synthetically useful reaction. These reactions often proceed via radical mechanisms or redox processes. rsc.org For nitroaromatic compounds, denitration can be initiated by reaction with radical cations in the gas phase, a process that involves the elimination of NO₂. nih.govacs.orgresearchgate.net In solution, certain redox-denitration reactions have been observed where the nitro group is displaced during an intramolecular oxidation-reduction process. rsc.org

Rearrangement Reactions: Aromatic nitro compounds can undergo rearrangement reactions under specific conditions, such as photochemical irradiation or in strongly acidic media. N-aryl-2-nitrobenzamides, for instance, are known to rearrange upon exposure to light to form 2-(2-hydroxyphenylazo)benzoic acid derivatives, with an azoxybenzene (B3421426) carboxylic acid as an intermediate. rsc.org While this compound is an N-aralkyl, not an N-aryl amide, and may not undergo this specific rearrangement, the potential for other photochemical transformations exists. rsc.org In concentrated sulfuric acid, some substituted 2-nitroanilines have been observed to undergo a 1,3-migration of the nitro group. researchgate.net Such acid-catalyzed rearrangements could potentially occur with the subject compound, leading to isomeric products.

Reactions Involving the Amide Linkage: Hydrolysis and Transamidation Studies

The tertiary amide linkage in this compound is generally stable but can be cleaved under specific conditions.

Hydrolysis: Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acids, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For N-nitrobenzamides, hydrolysis in strong acid often follows an A1 mechanism. rsc.org This would yield 4,5-dimethoxy-2-nitrobenzoic acid and N-benzylethylamine.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally less facile for tertiary amides compared to primary or secondary amides due to steric hindrance and the lack of an acidic N-H proton. However, with forcing conditions (e.g., high temperatures), hydrolysis can be achieved, yielding the carboxylate salt and the corresponding amine.

The relative reactivity of different amide bonds can vary significantly. For instance, formyl amides (HCO-N) are generally more reactive towards hydrolysis than benzoyl amides (PhCO-N). lew.ro

Transamidation: Transamidation is a reaction where an amine exchanges with the amine portion of an amide. wikipedia.org This transformation is thermodynamically challenging due to the high stability of the amide bond. researchgate.net Consequently, these reactions often require catalysts or harsh conditions. wikipedia.orgresearchgate.net Potential methods for the transamidation of this compound could involve:

Metal Catalysis: Lewis acids or transition metal complexes can activate the amide carbonyl, facilitating nucleophilic attack by an incoming amine. wikipedia.org Iron(III)-based catalysts have been shown to be effective for the transamidation of carboxamides with various amines. nih.gov

Strongly Basic Conditions: The use of strong bases can facilitate the reaction, though this may not be compatible with other functional groups in the molecule. researchgate.net

This reaction would allow for the replacement of the N-benzyl-N-ethylamino moiety with other primary or secondary amines, providing a route to a diverse library of related benzamide (B126) derivatives.

Modifications and Functionalization of the N-Benzyl and N-Ethyl Substituents

The N-benzyl and N-ethyl groups offer further sites for chemical modification.

N-Benzyl Group Modifications: The benzyl (B1604629) group is particularly useful in synthesis due to its unique reactivity.

Hydrogenolysis (De-benzylation): The C-N bond of the benzyl group can be cleaved under catalytic hydrogenation conditions (e.g., H₂ with Pd/C or Pd(OH)₂). This reaction would remove the benzyl group, converting the tertiary amide to a secondary N-ethyl amide. This deprotection strategy is a cornerstone of synthetic chemistry.

Aromatic Substitution on the Benzyl Ring: The phenyl ring of the benzyl group can itself undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid reactions on the more activated 4,5-dimethoxy-2-nitrobenzoyl ring.

N-Ethyl Group Modifications: The N-ethyl group is generally less reactive than the N-benzyl group. However, N-dealkylation reactions are known, though they often require specific and sometimes harsh reagents, such as certain oxidizing agents or specific enzyme systems.

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The main aromatic ring is substituted with four different groups, leading to complex reactivity patterns in electrophilic aromatic substitution (EAS) reactions. The outcome of such a reaction is determined by the combined directing and activating/deactivating effects of the substituents. lumenlearning.comlibretexts.org

Directing Effects of Substituents:

-OCH₃ (Methoxy): The two methoxy (B1213986) groups are powerful activating groups due to their ability to donate electron density to the ring via resonance (p-π conjugation). lumenlearning.com They are ortho, para-directors.

-NO₂ (Nitro): The nitro group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director. lumenlearning.comlibretexts.org

-C(O)N(Et)Bn (Amide): The amide group is also deactivating due to the electron-withdrawing nature of the carbonyl group. It acts as a meta-director.

The position of electrophilic attack is ultimately controlled by the most powerful activating groups present. masterorganicchemistry.com In this molecule, the two methoxy groups will dominate the directing effects.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPosition on RingEffect on ReactivityDirecting InfluenceReference
-NO₂C2Strongly Deactivatingmeta-director (to C4, C6) libretexts.org
-C(O)N(Et)BnC1Deactivatingmeta-director (to C3, C5) msu.edu
-OCH₃C4Strongly Activatingortho, para-director (to C3, C5) lumenlearning.commasterorganicchemistry.com
-OCH₃C5Strongly Activatingortho, para-director (to C4, C6) lumenlearning.commasterorganicchemistry.com

Considering the positions of the existing substituents, the available positions for substitution are C3 and C6.

Position C3: This position is ortho to the C4-methoxy group and meta to the C1-amide group.

Position C6: This position is ortho to the C5-methoxy group and meta to the C2-nitro group.

This compound as a Versatile Synthetic Intermediate for Complex Non-Biological Molecular Architectures

The diverse reactivity of its functional groups makes this compound a valuable building block for constructing more elaborate, non-biological molecules. The true synthetic utility lies in the sequential and selective transformation of its reactive sites.

A key strategic transformation is the reduction of the 2-nitro group to a 2-amino group. researchgate.net The resulting 2-aminobenzamide derivative is a classic precursor for the synthesis of a wide variety of heterocyclic systems. For example, condensation of the 2-amino group and the amide functionality with aldehydes or ketones can lead to the formation of quinazolinone scaffolds, which are important structural motifs in materials science and medicinal chemistry. researchgate.net

Furthermore, the electron-rich aromatic ring can be functionalized prior to or after the transformation of the nitro group. For instance, an electrophilic substitution reaction could introduce a new substituent at the C6 position. Subsequent reduction of the nitro group and cyclization would yield a functionalized heterocyclic system. The strong electron-withdrawing properties of the nitro group make 2-nitrobenzaldehyde (B1664092) and its derivatives key starting materials in various condensation and reduction reactions to build complex scaffolds. wiserpub.com

The amide moiety itself can be manipulated. Hydrolysis would unmask a carboxylic acid, providing a handle for further coupling reactions. Alternatively, reduction of the amide carbonyl (e.g., using strong reducing agents like LiAlH₄, though this would also reduce the nitro group) would yield the corresponding diamine, a precursor for different classes of polymers or macrocycles.

By orchestrating a sequence of reactions—such as aromatic substitution, nitro group reduction, intramolecular cyclization, and modification of the amide side chain—chemists can leverage this compound as a versatile platform to construct complex, multi-functional molecular architectures that are not derived from biological sources.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, no research or characterization data could be found for the chemical compound this compound. Consequently, an article detailing its potential applications in chemical and material science as per the requested outline cannot be generated.

The inquiry requested a detailed article focusing on the potential applications of this compound in the fields of supramolecular chemistry, photophysics, and catalysis. The specified structure of the article included in-depth subsections on its role in molecular recognition, the fabrication of ordered solid-state materials, its luminescence and absorbance characteristics, its potential as a fluorescent probe, and its function in non-biological catalysis and ligand design.

Extensive searches were conducted to locate any scientific publications, patents, or database entries that mention this compound. These searches included broad and specific queries for the compound's synthesis, characterization, and any experimental or theoretical studies related to its properties or applications.

The investigation extended to structurally similar compounds, such as derivatives of 4,5-dimethoxy-2-nitrobenzamide and other N-benzyl-N-ethyl-benzamides, in an attempt to infer potential applications by analogy. However, this approach did not yield sufficiently specific or relevant information to construct a scientifically rigorous and accurate article that would adhere to the user's detailed outline.

The absence of any published research indicates that this compound is likely a novel or uncharacterized compound within the public scientific domain. Therefore, any discussion of its potential applications in the requested areas would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

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Potential Applications of N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide in Chemical and Material Science

Development of Advanced Organic Materials: Polymers, Coatings, or Functional Thin Films

There is currently no published research detailing the incorporation of N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide into polymers, coatings, or functional thin films. The properties that this molecule might impart to such materials have not been investigated.

Applications in Sensors and Analytical Devices (Non-Biological)

Information on the application of this compound in the fabrication of non-biological sensors or as a component in analytical devices is not available in the current body of scientific literature. Its potential as a sensing material or analytical reagent has not been explored.

Future Research Directions and Unexplored Avenues for N Benzyl N Ethyl 4,5 Dimethoxy 2 Nitrobenzamide

The compound N-benzyl-N-ethyl-4,5-dimethoxy-2-nitrobenzamide, while a distinct chemical entity, represents a frontier in materials science and synthetic chemistry. Its structural motifs—a photolabile ortho-nitrobenzyl group, a tertiary benzamide (B126), and electron-donating methoxy (B1213986) substituents—suggest a rich landscape for future scientific inquiry. The following sections outline key areas of potential research, focusing on non-biological applications and fundamental chemical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.